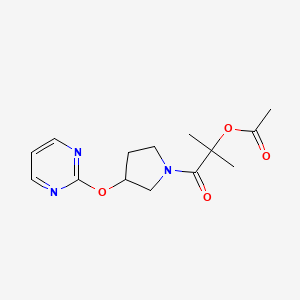

2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate

Description

Properties

IUPAC Name |

[2-methyl-1-oxo-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-10(18)21-14(2,3)12(19)17-8-5-11(9-17)20-13-15-6-4-7-16-13/h4,6-7,11H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMAOOJXPQCQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate, with the CAS number 2034620-22-7, is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a pyrimidine derivative. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anti-cancer and neuroprotective effects.

The molecular formula of the compound is C14H19N3O4, with a molecular weight of approximately 293.32 g/mol. Its structure can be represented as follows:

The biological activity of 2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrimidine ring may facilitate binding to nucleic acids or proteins, potentially leading to the inhibition of certain enzymes or receptors. This interaction could result in various biological effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It might act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing pyrrolidine and pyrimidine rings have demonstrated significant cytotoxicity against various cancer cell lines. A study highlighted that a related compound showed better cytotoxicity and apoptosis induction compared to the reference drug bleomycin in hypopharyngeal tumor cells .

Neuroprotective Effects

The compound's potential as a neuroprotective agent is also noteworthy. Similar pyrrolidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. By inhibiting these enzymes, the compound could potentially enhance cholinergic neurotransmission and exhibit protective effects against neurodegeneration.

Research Findings and Case Studies

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core structural motifs with several pyrrolidine and pyridine derivatives documented in the literature:

Key Observations :

- The target compound’s pyrimidinyloxy group distinguishes it from simpler pyrrolidine derivatives (e.g., 3-Oxo-3-pyrrolidin-1-yl-propionitrile), which lack heteroaromatic substituents .

- Compared to IBC-8, which contains a prenylated isobavachalcone core, the target molecule’s acetate and pyrimidine groups suggest divergent bioactivity and solubility profiles .

Pharmacological and Bioactivity Profiles

While direct bioactivity data for the target compound is absent in the evidence, analogs provide insights:

- IBC-8 demonstrated notable antibacterial activity, attributed to its prenylated structure and pyrrolidin-1-yl ethoxy groups . The target compound’s pyrimidinyloxy substituent may similarly enhance antibacterial or antiviral properties via improved target binding.

- The cyano group in these analogs may confer metabolic stability compared to the target’s acetate ester.

Pharmacokinetic Considerations

outlines methods for predicting human pharmacokinetics (e.g., allometric scaling, in vitro microsomal data). Key takeaways for comparison:

- Clearance Prediction : The target compound’s pyrrolidine and pyrimidine moieties may result in hepatic metabolism via CYP450 enzymes, akin to other nitrogen-containing heterocycles. Successful clearance predictions for similar compounds (within 70–80% accuracy) suggest reliable modeling for the target .

- Half-Life (t₁/₂) : Compounds with ester groups (e.g., propan-2-yl acetate) often exhibit shorter t₁/₂ due to esterase-mediated hydrolysis. This contrasts with BOC-protected analogs (), where protective groups extend metabolic stability .

Regulatory and Industrial Relevance

- Impurity Profiles : lists pyrrolidin-2-one and related impurities, emphasizing the need for stringent quality control during the target compound’s manufacturing .

Q & A

Q. Key Data :

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | Piperidine | |

| Reaction Time | 2–4 hours |

(Advanced) How can researchers address contradictory bioactivity data in pharmacological studies of this compound?

Methodological Answer:

Contradictions may arise due to:

- Receptor heterogeneity : Variations in receptor subtypes across experimental models (e.g., differences in neurotransmitter systems studied in vs. 14).

- Stereochemical impurities : Enantiomeric impurities (e.g., unresolved (R)- and (S)-isomers) can skew activity data. Use chiral HPLC or circular dichroism (CD) to verify enantiopurity .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro receptor binding vs. in vivo behavioral studies) and statistical meta-analysis .

(Basic) What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies structural features (e.g., pyrimidin-2-yloxy group at δ 8.2–8.5 ppm for aromatic protons) and confirms acetylation .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z calculated for C15H20N3O4: 318.1453) ensures molecular integrity .

- HPLC-PDA : Quantifies impurities (e.g., residual pyridin-2-ol or pyrrolidin-1-yl derivatives) with detection limits <0.1% .

(Advanced) What computational strategies are effective for predicting this compound’s metabolic stability?

Methodological Answer:

- In Silico Modeling : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate metabolic pathways (e.g., hydrolysis of the acetate group or oxidation of the pyrrolidine ring) .

- Density Functional Theory (DFT) : Calculate activation energies for key degradation reactions (e.g., ester hydrolysis) to prioritize lab-based stability testing .

- Docking Studies : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

(Basic) How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

Q. Degradation Products Table :

| Condition | Major Degradation Product | Source |

|---|---|---|

| Acidic (pH 1.2) | 2-Methyl-1-oxo-propan-2-ol | |

| Alkaline (pH 9.0) | Pyrimidin-2-ol | |

| Oxidative | Pyrrolidin-1-yl peroxide |

(Advanced) What strategies resolve stereochemical ambiguities in the pyrrolidine ring during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to enforce desired stereochemistry at the pyrrolidine ring .

- Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based) to selectively form the thermodynamically favored enantiomer .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms absolute configuration, as demonstrated in spirocyclic analogs () .

(Basic) How can researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized targets .

- Fluorescence Polarization : Quantify competitive binding with fluorescent ligands (e.g., FITC-labeled analogs) .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding interactions .

(Advanced) What mechanistic insights explain the compound’s instability in aqueous buffers?

Methodological Answer:

- Hydrolysis Pathways : The acetate ester undergoes pH-dependent hydrolysis via nucleophilic attack by water or hydroxide ions.

- Catalysis by Trace Metals : Residual metal ions (e.g., Fe³⁺) in buffers accelerate degradation. Use chelators (e.g., EDTA) to mitigate .

- Structural Vulnerabilities : The pyrimidin-2-yloxy group’s electron-withdrawing effect destabilizes the adjacent carbonyl, increasing hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.